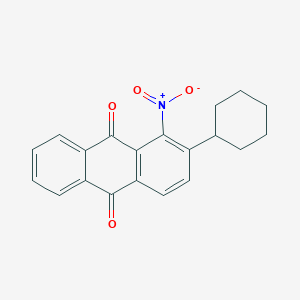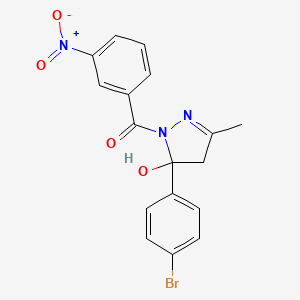![molecular formula C20H26N2O3S2 B4883538 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
作用機序
The mechanism of action of ABT-737 involves targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family members can be divided into pro-survival and pro-apoptotic proteins. Pro-survival proteins, such as 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, prevent apoptosis by binding to and sequestering pro-apoptotic proteins. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells by promoting the release of pro-apoptotic proteins from the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. This results in the activation of caspases, which are responsible for the cleavage of cellular proteins and the initiation of the apoptotic process. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
実験室実験の利点と制限
ABT-737 has several advantages for use in lab experiments. It has been extensively studied and optimized for purity and yield, making it a reliable and consistent reagent. ABT-737 is also highly specific for the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, reducing the potential for off-target effects. However, ABT-737 has some limitations for use in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, ABT-737 has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of ABT-737. One area of research is the development of more potent and selective inhibitors of the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. Another area of research is the identification of biomarkers that can predict response to ABT-737. Additionally, there is ongoing research into the use of ABT-737 in combination with other cancer therapies to enhance its effectiveness. Overall, the study of ABT-737 and its potential as a cancer therapeutic agent remains an active area of research.
合成法
The synthesis of ABT-737 involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 2-(tert-butylthio)ethylamine to form 4-methyl-N-(2-(tert-butylthio)ethyl)benzamide. This intermediate is then reacted with anilinosulfonyl chloride to form the final product, ABT-737. The synthesis of ABT-737 has been optimized over the years to increase yield and purity.
科学的研究の応用
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells by targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
特性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-10-11-16(19(23)21-12-13-26-20(2,3)4)14-18(15)27(24,25)22-17-8-6-5-7-9-17/h5-11,14,22H,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSIHORZDLDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC(C)(C)C)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-methyl-3-(phenylsulfamoyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)



![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)